molecular formula C13H13BrN2O2S B2618694 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide CAS No. 380569-63-1

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2618694
CAS No.: 380569-63-1
M. Wt: 341.22
InChI Key: PXDRGEJMBMBOGC-UHFFFAOYSA-N
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Description

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C₁₃H₁₃BrN₂O₂S It is a sulfonamide derivative, characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring

Mechanism of Action

    Target of action

    Sulfonamides, such as “3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide”, are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

    Mode of action

    Sulfonamides compete with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid .

    Biochemical pathways

    The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .

    Pharmacokinetics

    The ADME properties of sulfonamides vary widely. Generally, they are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine. The bioavailability of sulfonamides can be influenced by factors such as the compound’s chemical structure, the patient’s physiological condition, and the presence of other drugs .

    Result of action

    The inhibition of folic acid synthesis by sulfonamides results in the inability of bacteria to synthesize necessary proteins and nucleic acids, thereby stopping their growth and reproduction .

    Action environment

    The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 2-bromo-5-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion back to the amine form.

Scientific Research Applications

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and dyes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromo-3-methylpyridine
  • 5-bromo-2-chloro-3-methylpyridine
  • 2-amino-5-bromo-3-methylbenzoic acid

Uniqueness

Compared to similar compounds, 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and amino groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

3-amino-N-(2-bromo-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-5-6-12(14)13(7-9)16-19(17,18)11-4-2-3-10(15)8-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRGEJMBMBOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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